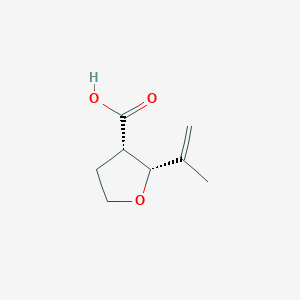

(2R,3S)-2-Prop-1-en-2-yloxolane-3-carboxylic acid

CAS No.: 1807941-01-0

Cat. No.: VC4712711

Molecular Formula: C8H12O3

Molecular Weight: 156.181

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807941-01-0 |

|---|---|

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.181 |

| IUPAC Name | (2R,3S)-2-prop-1-en-2-yloxolane-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H12O3/c1-5(2)7-6(8(9)10)3-4-11-7/h6-7H,1,3-4H2,2H3,(H,9,10)/t6-,7-/m0/s1 |

| Standard InChI Key | RJHZCJXTRNHKPJ-BQBZGAKWSA-N |

| SMILES | CC(=C)C1C(CCO1)C(=O)O |

Introduction

Structural Characterization and Stereochemical Significance

Molecular Architecture

The core structure of (2R,3S)-2-prop-1-en-2-yloxolane-3-carboxylic acid consists of a five-membered oxolane ring with a carboxylic acid group at position 3 and a propen-2-yl (isopropenyl) substituent at position 2. The stereochemistry at these positions is critical for molecular interactions, particularly in enantioselective catalysis or drug-receptor binding.

Molecular Formula:

Molecular Weight: 156.18 g/mol (calculated based on isotopic composition).

IUPAC Name: (2R,3S)-2-(prop-1-en-2-yl)oxolane-3-carboxylic acid.

The compound’s stereochemistry is confirmed via X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy in analogous structures . For example, the oxane (six-membered ring) analog, (2R,3R)-2-prop-1-en-2-yloxane-3-carboxylic acid, exhibits a similar configuration, with a molecular formula of and a molecular weight of 170.21 g/mol .

Spectroscopic Data

While direct spectroscopic data for the oxolane derivative are scarce, inferences can be drawn from related compounds:

-

IR Spectroscopy: Expected absorption bands at ~1700 cm (C=O stretch of carboxylic acid) and ~1640 cm (C=C stretch of propenyl group) .

-

NMR:

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of (2R,3S)-2-prop-1-en-2-yloxolane-3-carboxylic acid typically involves asymmetric catalysis or chiral pool strategies to establish the R and S configurations.

Asymmetric Ring-Opening of Epoxides

A reported method for analogous oxolane derivatives employs the ring-opening of epoxides with propenyl Grignard reagents in the presence of chiral catalysts. For instance, Jacobsen’s catalyst (a salen-Co complex) enables enantioselective epoxide opening, yielding the desired stereochemistry .

Cyclization of Hydroxy Acids

Alternative routes involve the cyclization of γ,δ-unsaturated hydroxy acids. For example, (2R,3S)-2-vinyloxolane-3-carboxylic acid derivatives are synthesized via acid-catalyzed intramolecular esterification, followed by oxidation to the carboxylic acid .

Challenges in Stereoselectivity

Achieving high enantiomeric excess (ee) requires precise control over reaction conditions. A study on the oxane analog demonstrated that mismatched stereochemistry between the catalyst and substrate led to reduced ee (≤70%), underscoring the need for optimized catalytic systems .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid group. Limited solubility in water (estimated logP ≈ 1.2) .

-

Stability: Susceptible to decarboxylation at elevated temperatures (>150°C). Storage under inert atmosphere at –20°C is recommended.

Crystallographic Data

Crystals of related oxolane-carboxylic acids adopt monoclinic space groups (e.g., P2), with unit cell parameters . Hydrogen bonding between carboxylic acid groups dominates the packing arrangement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume